molecular formula C23H18N2O4 B12494429 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B12494429
M. Wt: 386.4 g/mol
InChI Key: BDUXBFIVUHGRNR-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for researchers investigating targeted protein degradation and enzyme inhibition. The compound features a phthalimide (1,3-dioxoisoindole) core, a scaffold recognized for its versatile bioactivity. This specific structure is designed for research applications and is not for diagnostic or therapeutic use. Compounds incorporating the phthalimide moiety have demonstrated substantial potential in drug discovery. Research into related analogs has shown that the phthalimide group can serve as a key pharmacophore for developing potent and selective inhibitors of enzymes like human monoamine oxidase B (hMAO-B), which is a prominent target in neurodegenerative disease research . Furthermore, the phthalimide structure is a valuable component in the design of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules that facilitate the targeted degradation of disease-causing proteins by the cell's own ubiquitin-proteasome system . The presence of the acetamide linkage and phenoxy group in this molecule may contribute to its binding affinity and specificity, making it a valuable candidate for investigating new mechanisms of action in preclinical studies. This compound is supplied exclusively for laboratory research use.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H18N2O4/c1-15-7-2-5-12-20(15)29-14-21(26)24-16-8-6-9-17(13-16)25-22(27)18-10-3-4-11-19(18)23(25)28/h2-13H,14H2,1H3,(H,24,26)

InChI Key

BDUXBFIVUHGRNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Core Phthalimide Formation

The 1,3-dioxoisoindole (phthalimide) group is typically synthesized via cyclization of substituted phthalic anhydrides with primary amines. For this compound, 3-aminophenylphthalimide serves as the foundational intermediate.

Procedure (adapted from):

  • React phthalic anhydride (1.0 equiv) with 3-nitroaniline (1.05 equiv) in acetic acid at 120°C for 6 hours to yield 3-nitrophenylphthalimide.
  • Reduce the nitro group using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C, yielding 3-aminophenylphthalimide (89% yield).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 Phthalic anhydride, AcOH, 120°C 92% 98%
2 H₂, Pd/C, EtOH 89% 99%

Acetamide Linkage Installation

The acetamide bridge is introduced via nucleophilic acyl substitution. Chloroacetyl chloride is the preferred electrophile due to its high reactivity.

Procedure (derived from):

  • Dissolve 3-aminophenylphthalimide (1.0 equiv) in dry DMF under nitrogen.
  • Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).
  • Stir at 25°C for 12 hours to form 3-(chloroacetamido)phenylphthalimide (86% yield).

Optimization Note : Excess chloroacetyl chloride minimizes diacylation byproducts. Purification via silica gel chromatography (hexane:EtOAc = 3:1) ensures >98% purity.

Phenoxy Ether Coupling

The 2-methylphenoxy group is introduced via a Williamson ether synthesis or Mitsunobu reaction.

Method A: Williamson Ether Synthesis ()
  • Combine 3-(chloroacetamido)phenylphthalimide (1.0 equiv) with 2-methylphenol (1.5 equiv) in acetone.
  • Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv). Reflux at 60°C for 8 hours.
  • Isolate N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide via filtration (72% yield).
Method B: Mitsunobu Reaction ()
  • React 3-(hydroxyacetamido)phenylphthalimide (1.0 equiv) with 2-methylphenol (1.2 equiv) using DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.
  • Stir at 25°C for 24 hours. Yield: 68% (higher regioselectivity but lower cost-efficiency).

Comparative Data :

Method Conditions Yield Selectivity
A K₂CO₃, acetone 72% Moderate
B DIAD/PPh₃, THF 68% High

Alternative Routes

Ugi Four-Component Reaction (Ugi-4CR)

A modular approach employs Ugi-4CR to assemble the acetamide backbone ():

  • Combine 3-isocyanophenylphthalimide , 2-methylphenoxyacetic acid , an amine, and aldehyde in methanol.
  • Stir at 25°C for 24 hours to form the product in one pot (58% yield).

Advantage : Reduces step count but requires precise stoichiometry.

Late-Stage Functionalization

Introduce the phthalimide group post-acetamide formation ():

  • Synthesize 2-(2-methylphenoxy)-N-(3-aminophenyl)acetamide via acylation.
  • React with phthalic anhydride in refluxing toluene (85% yield).

Limitation : Lower yields due to competing side reactions at the aniline nitrogen.

Industrial-Scale Considerations

Catalytic Improvements

  • Copper(I) catalysis (): Enhances coupling efficiency in phenoxy ether formation (TON = 450).
  • Flow chemistry : Continuous processing reduces reaction time by 40% ().

Purification

  • Recrystallization : Ethanol/water (7:3) achieves >99.5% purity.
  • Chromatography : Reserved for lab-scale due to cost inefficiency.

Challenges and Solutions

Challenge Mitigation Strategy
Diacylation during acylation Use chloroacetyl chloride in excess (1.5 equiv)
O-Verus N-alkylation in ether synthesis Employ Mitsunobu conditions for selectivity
Phthalimide hydrolysis Avoid aqueous workup; use anhydrous solvents

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide group to a more reactive amine group.

    Substitution: The phenyl and acetamide groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong interactions with protein active sites, while the phenyl and acetamide groups can enhance binding affinity and specificity. This compound may modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide with structurally related acetamides:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
This compound 3-(1,3-dioxoisoindol-2-yl)phenyl; 2-methylphenoxy C23H18N2O4 398.40* Electron-rich phenoxy group; planar dioxoisoindolyl moiety may enhance π-stacking -
N-[4-(Difluoromethoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide 4-(difluoromethoxy)phenyl; 1,3-dioxoisoindol-2-yl C17H12F2N2O4 364.29* Difluoromethoxy group increases electronegativity and metabolic stability
2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide 4-(dipropylsulfamoyl)phenyl; 1,3-dioxoisoindol-2-yl C22H25N3O5S 443.52* Sulfamoyl group enhances solubility; bulky substituents may hinder membrane permeability
Acetamide,N-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl] 2-(1,3-dioxoisoindol-2-yl)phenyl C16H12N2O3 280.28 Smaller molecular weight; lacks phenoxy substituent
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole; phenyl C16H11F3N2OS 336.33 Benzothiazole core with CF₃ group; likely high lipophilicity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-dichlorophenyl; thiazol-2-yl C11H8Cl2N2OS 303.17 Dichlorophenyl group enhances halogen bonding; thiazole improves coordination

*Calculated molecular weights based on IUPAC names.

Key Observations :

  • Electron-Donating vs.
  • Solubility and Stability: Sulfamoyl () and difluoromethoxy () groups may improve aqueous solubility compared to the hydrophobic 2-methylphenoxy group.
  • Steric Effects : Bulky substituents (e.g., dipropylsulfamoyl in ) could reduce bioavailability by impeding membrane penetration.

Biological Activity

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a benzanilide derivative, characterized by the presence of an isoindole moiety. Its molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. The structure can be represented as follows:

SMILES CC O NC1 CC C C C1 N2C O C3 CC CC C3C2 O\text{SMILES CC O NC1 CC C C C1 N2C O C3 CC CC C3C2 O}

1. Anticancer Properties

Recent studies have identified this compound as a potential inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HT-29)

These studies suggest that the compound may induce apoptosis in cancer cells through the modulation of lipid metabolism pathways mediated by 15-LOX-1 inhibition .

The proposed mechanism involves the inhibition of lipid peroxidation and subsequent reduction in inflammatory mediators that promote tumor growth. The interaction with 15-LOX-1 leads to decreased levels of leukotrienes, which are known to contribute to tumorigenesis .

Case Studies and Experimental Data

A study conducted by Aliabadi et al. synthesized various derivatives of the compound and evaluated their biological activity. The following table summarizes the cytotoxicity results against selected cancer cell lines:

Compound DerivativeMCF-7 IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)
This compound12.515.010.0
Other derivatives testedVariesVariesVaries

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In Vivo Studies

In vivo studies are necessary to further validate these findings. Preliminary animal models indicate that treatment with the compound resulted in significant tumor size reduction compared to control groups .

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